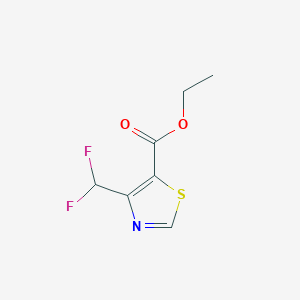

Ethyl 4-(difluoromethyl)thiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-2-12-7(11)5-4(6(8)9)10-3-13-5/h3,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMOFFPJWIHPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Difluoromethyl Thiazole 5 Carboxylate

Strategic Approaches to Thiazole (B1198619) Core Synthesis with Fluorinated Moieties

The construction of the thiazole ring, particularly with the incorporation of fluorine-containing substituents, is a pivotal step in the synthesis of the target molecule. Various methods have been developed, with the Hantzsch thiazole synthesis and cyclocondensation reactions being prominent strategies.

Modified Hantzsch Synthesis Protocols and Their Mechanistic Considerations

The Hantzsch thiazole synthesis, first described in 1887, is a classic and widely used method for the formation of thiazole rings. synarchive.com It traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.com Over the years, numerous modifications have been developed to improve yields, expand substrate scope, and introduce diverse functionalities. researchgate.netresearchgate.netmdpi.com

The general mechanism of the Hantzsch synthesis is understood to proceed through a sequence of steps involving nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The reaction conditions can be varied, with some protocols employing solvent-free conditions or microwave irradiation to accelerate the reaction. researchgate.netnih.govfigshare.com In the context of synthesizing fluorinated thiazoles, modified Hantzsch protocols are particularly relevant. These modifications may involve the use of fluorinated building blocks as starting materials. For instance, a fluorinated α-haloketone can be reacted with a thioamide to directly install a fluoroalkyl group onto the thiazole core.

Mechanistically, the presence of electron-withdrawing fluorine atoms can influence the reactivity of the starting materials and intermediates. The reaction can be sensitive to the reaction conditions, including the choice of solvent and the presence of a base or acid catalyst. rsc.org For example, some modified procedures utilize basic conditions to facilitate the initial condensation and subsequent cyclization. researchgate.net Another variation, the Holzapfel-Meyers-Nicolaou modification, involves the generation of a hydroxythiazoline intermediate under basic conditions, which is then dehydrated to the thiazole. researchgate.net

Cyclocondensation Reactions Involving Halogenated Precursors

Cyclocondensation reactions provide a versatile alternative to the Hantzsch synthesis for constructing the thiazole core. These reactions typically involve the condensation of a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl with a source of sulfur and nitrogen. When halogenated precursors are employed, this strategy allows for the direct incorporation of fluorine-containing moieties.

A key precursor for the synthesis of ethyl 4-(difluoromethyl)thiazole-5-carboxylate is ethyl 2-chloro-4,4-difluoro-3-oxobutanoate. google.com This halogenated β-ketoester serves as a crucial building block containing the necessary carbon framework and the difluoromethyl group. The reaction of this precursor with a suitable thioamide, such as thioacetamide, leads to the formation of the desired thiazole ring through a cyclocondensation process. google.com

The mechanism of this cyclocondensation is analogous to the Hantzsch synthesis, where the sulfur of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the β-ketoester. This is followed by an intramolecular condensation and elimination of water and hydrogen chloride to afford the final thiazole product. The regioselectivity of the reaction is controlled by the nature of the substituents on the β-ketoester.

Introduction of the Difluoromethyl Moiety: Specific Synthetic Routes and Challenges

The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for a hydroxyl or thiol group. researchgate.netrsc.org Its introduction into a molecule can be achieved through various synthetic strategies, each with its own advantages and challenges.

Late-Stage Fluorination Techniques on Thiazole Scaffolds

Late-stage fluorination refers to the introduction of fluorine atoms or fluoroalkyl groups into a molecule at a late step in the synthetic sequence. This approach is highly desirable as it allows for the rapid diversification of complex molecules and the synthesis of fluorinated analogs of known bioactive compounds. rsc.org

Several methods for late-stage difluoromethylation have been developed, including radical, electrophilic, and nucleophilic approaches. researchgate.netrsc.orgrsc.org Radical difluoromethylation, often employing reagents like TMSCF2H or other sources of the •CF2H radical, has emerged as a powerful tool for the C-H difluoromethylation of heteroaromatics. nih.gov These reactions are typically initiated by a radical initiator or by photoredox catalysis. nih.gov The direct C-H difluoromethylation of a pre-formed thiazole ring would represent an efficient route to the target molecule. However, challenges such as regioselectivity and functional group tolerance need to be carefully considered. The electronic nature of the thiazole ring and the directing effects of existing substituents will influence the position of difluoromethylation. pharmaguideline.com

Integration of Difluoromethyl-Containing Building Blocks

An alternative and often more controlled approach to introducing the difluoromethyl moiety is through the use of difluoromethyl-containing building blocks. researchgate.netacs.org This strategy involves incorporating the CF2H group into one of the starting materials used for the construction of the thiazole ring. This "bottom-up" approach ensures the precise placement of the difluoromethyl group at the desired position.

As mentioned previously, ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a key building block for the synthesis of this compound. google.com The synthesis of this precursor itself is a critical step. One common method involves the Claisen condensation of ethyl difluoroacetate (B1230586) with ethyl acetate. chemicalbook.com Other difluoromethyl-containing building blocks, such as difluoromethylated pyrazoles, have also been synthesized and utilized in the construction of various heterocyclic systems. google.comchemscene.com The use of such well-defined building blocks offers a reliable and scalable route to the target compound, avoiding the potential regioselectivity issues associated with late-stage fluorination.

Esterification and Functionalization at the C-5 Position

The C-5 position of the thiazole ring is often a key site for functionalization to modulate the biological activity or physical properties of the molecule. pharmaguideline.comacs.org In the case of this compound, this position is occupied by an ethyl ester group.

The introduction of the ester group can be achieved through several methods. One common approach is to start with a precursor that already contains the carboxylate functionality or a group that can be readily converted to it. For example, if the synthesis starts with a building block that has a cyano group at the corresponding position, it can be hydrolyzed to the carboxylic acid and subsequently esterified.

Alternatively, if the thiazole ring is first constructed with a hydrogen atom at the C-5 position, direct carboxylation or related functionalization can be performed. However, electrophilic substitution on the thiazole ring generally favors the C-5 position, making direct functionalization a viable strategy. pharmaguideline.com Once the carboxylic acid is in place, standard esterification methods, such as the Fischer esterification (reaction with ethanol (B145695) in the presence of an acid catalyst), can be employed to obtain the desired ethyl ester. masterorganicchemistry.com

Further functionalization at the C-5 position is also possible. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by reaction with amines. researchgate.netmdpi.com This allows for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

Below is a table summarizing the key synthetic strategies discussed:

| Synthetic Step | Methodology | Key Reagents/Precursors | Advantages | Challenges |

| Thiazole Core Synthesis | Modified Hantzsch Synthesis | α-Haloketones, Thioamides | Well-established, versatile | Can require harsh conditions, regioselectivity issues |

| Cyclocondensation | Halogenated β-ketoesters (e.g., ethyl 2-chloro-4,4-difluoro-3-oxobutanoate), Thioamides | Direct incorporation of fluorinated moieties | Availability of precursors | |

| Introduction of Difluoromethyl Moiety | Late-Stage Fluorination | Radical difluoromethylating agents (e.g., TMSCF2H) | Rapid diversification of complex molecules | Regioselectivity, functional group tolerance |

| Integration of Building Blocks | Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate, Ethyl difluoroacetate | Precise placement of the CF2H group, scalable | Synthesis of building blocks can be multi-step | |

| Functionalization at C-5 Position | Esterification | Thiazole-5-carboxylic acid, Ethanol, Acid catalyst | Standard and reliable method | |

| Further Functionalization | Thiazole-5-carboxylic acid, Amines | Access to a diverse range of derivatives |

One-Pot and Multicomponent Reaction Paradigms for Efficiency

The synthesis of the core ethyl thiazole-5-carboxylate structure can be efficiently achieved through such paradigms. A notable example is the one-pot reaction involving ethyl acetoacetate, N-bromosuccinimide (NBS), and a thiourea (B124793) or its N-substituted derivatives. researchgate.netmobt3ath.com This method circumvents the traditional two-step process that requires the isolation of the unstable intermediate, ethyl 2-bromo-3-oxobutanoate. mobt3ath.com By conducting the bromination and subsequent cyclocondensation with thiourea in a single pot, the desired ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives can be obtained in good yields under mild conditions. researchgate.net

The versatility of MCRs has been demonstrated in various syntheses of thiazole derivatives. researchgate.net For instance, a four-component reaction for thiazole formation from simple chemicals under metal-free conditions has been reported, highlighting the power of these reactions to build molecular complexity efficiently. medmedchem.com Another approach involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles in a one-pot, one-step process. researchgate.net While not directly yielding the target difluoromethylated compound, these methodologies establish a robust framework that could be adapted for its synthesis. The key advantage lies in the convergent nature of these reactions, where structural diversity can be easily introduced by simply varying the starting components.

| Entry | Reactant A | Reactant B | Reactant C | Product | Yield (%) | Conditions | Ref |

| 1 | Ethyl acetoacetate | N-bromosuccinimide | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 75 | Ethanol, rt, 20h | researchgate.net |

| 2 | Ethyl acetoacetate | N-bromosuccinimide | N-Allylthiourea | Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate | 76 | Ethanol, rt, 20h | researchgate.net |

| 3 | Ethyl acetoacetate | N-bromosuccinimide | N,N-Diethylaminothiourea | Ethyl 2-(diethylamino)-4-methylthiazole-5-carboxylate | 27 | Ethanol, rt, 20h | researchgate.net |

| 4 | α-Halo carbonyl | Thiosemicarbazide | Anhydrides | Substituted Thiazoles | Good | NiFe2O4 catalyst, Ethanol:Water | nih.gov |

| 5 | Aldehydes | Isothiocyanate | Alkyl Bromides | Thiazole Derivatives | Good-Excellent | KF/Clinoptilolite NPs, Water, 100°C | nih.gov |

Green Chemistry and Organocatalysis in the Synthesis of Thiazole Carboxylates

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact through the use of renewable materials, non-toxic catalysts, and mild reaction conditions. researchgate.net In the context of thiazole synthesis, green approaches include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), microwave-assisted reactions, and the development of reusable catalysts. medmedchem.combepls.com

The use of water as a solvent is particularly attractive as it is non-toxic, inexpensive, and environmentally safe. medmedchem.com Multicomponent domino reactions for synthesizing trisubstituted thiazoles have been successfully carried out in water, often under microwave irradiation to reduce reaction times and improve yields. bepls.com Similarly, the synthesis of 2-aminothiazole (B372263) derivatives has been achieved in aqueous media, avoiding the use of volatile organic solvents. medmedchem.com The application of reusable catalysts, such as NiFe2O4 nanoparticles, in one-pot syntheses further enhances the green credentials of these methods by allowing for easy separation and recycling of the catalyst. nih.govacs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. This approach avoids the use of potentially toxic or expensive heavy metals and often provides unique reactivity and selectivity. While the broader literature on thiazole synthesis frequently highlights metal catalysts or catalyst-free conditions, the principles of organocatalysis are highly relevant. For example, the use of chitosan, a natural biopolymer, and its derivatives as eco-friendly biocatalysts has been explored for the synthesis of thiazoles under ultrasound irradiation. nih.gov Chitosan-based hydrogels can act as solid basic catalysts, promoting reactions efficiently while being biodegradable and easily recoverable. nih.gov Such biocatalytic and organocatalytic strategies align perfectly with green chemistry principles, offering mild reaction conditions and reduced environmental footprints for the synthesis of complex heterocyclic structures like thiazole carboxylates. mdpi.com

| Green Methodology | Catalyst/Medium | Conditions | Advantages | Ref |

| Multicomponent Reaction | Water | Microwave irradiation | Green solvent, reduced reaction time, high yield | bepls.com |

| One-Pot Synthesis | PEG-400 | Microwave irradiation | Environmentally benign solvent, rapid synthesis | bepls.com |

| Multicomponent Reaction | KF/Clinoptilolite NPs | Water, 100°C | Reusable catalyst, green solvent | nih.gov |

| One-Pot Synthesis | NiFe2O4 Nanoparticles | Ethanol:Water (1:1) | Reusable catalyst, aqueous medium | nih.govacs.org |

| Ultrasound-Assisted Synthesis | Chitosan Hydrogel (TCsSB) | Ethanol, 35°C | Biocatalyst, mild conditions, high yield | nih.gov |

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 Difluoromethyl Thiazole 5 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The reactivity of the thiazole ring in Ethyl 4-(difluoromethyl)thiazole-5-carboxylate is heavily influenced by its substituents. Thiazoles are aromatic heterocyclic compounds characterized by significant pi-electron delocalization. wikipedia.org Generally, the thiazole ring can undergo electrophilic substitution, with the C5 position being the most favorable for attack, unless it is already substituted. pharmaguideline.com However, in the case of this compound, the presence of two strong electron-withdrawing groups—the difluoromethyl group at C4 and the ethyl carboxylate group at C5—significantly deactivates the ring towards electrophilic attack. Such electron-deficient systems are often inert to common electrophilic aromatic substitution reactions. udayton.edu Despite this deactivation, studies on similarly electron-deficient systems like thiazolo[5,4-d]thiazole (B1587360) have shown that direct electrophilic halogenation (chlorination and bromination) is possible, leading to mono- and dihalogenated derivatives. udayton.edu This suggests that under specific, often forcing, conditions, electrophilic substitution on this compound at the unsubstituted C2 position could potentially be achieved.

Regarding nucleophilic reactions, the thiazole ring's C2 position is the most electron-deficient and bears an acidic proton. pharmaguideline.comnih.gov Deprotonation at this site can be accomplished using strong bases, such as organolithium compounds, to generate a stabilized ylide or a 2-lithiothiazole intermediate. wikipedia.org This nucleophilic C2 position can then react with various electrophiles. The strong electron-withdrawing nature of the difluoromethyl and ester groups would further enhance the acidity of the C2 proton, making its abstraction even more favorable and facilitating subsequent nucleophilic reactions at this position.

| Reaction Type | Position on Thiazole Ring | Predicted Reactivity | Reasoning |

| Electrophilic Substitution | C2 | Low | Strong deactivation by -CHF2 and -COOEt groups. udayton.edu |

| Nucleophilic Substitution (via deprotonation) | C2 | High | Increased acidity of C2-H due to electron-withdrawing groups. wikipedia.orgpharmaguideline.com |

Reactions Involving the Difluoromethyl Group: Stability and Reactivity

The difluoromethyl (CHF2) group is a key functional moiety that significantly modulates the properties of the parent molecule. It is recognized as a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a hydrogen bond donor. cas.cnnih.gov

Defluorination and Further Functionalization Pathways

The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group generally stable. However, recent advancements in synthetic chemistry have enabled the selective functionalization of C-F bonds. Specifically, methodologies involving frustrated Lewis pairs have been developed for the mono-selective defluorination of gem-difluoromethyl groups. nih.gov This process allows for the substitution of a single fluorine atom, opening pathways to new functionalized molecules that would be otherwise difficult to synthesize. This suggests a potential route for modifying the difluoromethyl group on the thiazole ring to introduce other functionalities.

Influence of the Difluoromethyl Group on Ring Reactivity

Deactivation towards Electrophilic Attack: The strong inductive effect of the two fluorine atoms pulls electron density away from the aromatic system. This effect, combined with the electron-withdrawing nature of the C5-ester group, substantially reduces the ring's nucleophilicity, making it less susceptible to attack by electrophiles. udayton.edudigitellinc.com

Activation towards Nucleophilic Attack: Conversely, the reduced electron density makes the thiazole ring more electrophilic and thus more prone to nucleophilic substitution reactions, particularly at the C2 position.

Increased Acidity: The electron-withdrawing nature of the CHF2 group increases the acidity of the proton at the C2 position of the thiazole ring, facilitating its removal by a base. wikipedia.orgpharmaguideline.com

Transformations of the Ester Moiety at C-5

The ethyl carboxylate group at the C-5 position is a versatile handle for further synthetic modifications, allowing for the creation of a variety of derivatives such as carboxylic acids and amides. wikipedia.orgnih.gov

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be readily converted to its corresponding carboxylic acid, 4-(difluoromethyl)thiazole-5-carboxylic acid. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. Alkaline hydrolysis, for instance, involves reacting the ester with a base like sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to protonate the resulting carboxylate salt. wordpress.comgoogle.com This reaction is a fundamental step for preparing other derivatives that start from the carboxylic acid.

| Starting Material | Reagents | Product |

| This compound | 1. NaOH (aq) 2. HCl (aq) | 4-(Difluoromethyl)thiazole-5-carboxylic acid |

Amidation and Transesterification Reactions

The ester group can be transformed into a range of other functional groups.

Amidation: The synthesis of amides from the ethyl ester can be performed directly by reacting it with an amine, a process known as aminolysis. However, this reaction often requires catalysts or elevated temperatures. mdpi.com A more common and efficient method involves a two-step sequence: first, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then activated, for example, by converting it into an acyl chloride using reagents like thionyl chloride. nih.gov This activated intermediate reacts readily with a primary or secondary amine to yield the desired amide. bohrium.com

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. researchgate.net For example, reacting this compound with methanol (B129727) under acidic or basic catalysis would yield Mthis compound. This process is an equilibrium reaction, and excess of the new alcohol is typically used to drive the reaction to completion.

| Transformation | Typical Reagents | Product Type |

| Amidation (via acid) | 1. Hydrolysis (NaOH, HCl) 2. SOCl2 3. R1R2NH | N,N-Disubstituted-4-(difluoromethyl)thiazole-5-carboxamide |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 4-(difluoromethyl)thiazole-5-carboxylate |

Oxidation and Reduction Pathways of the Thiazole Ring and Substituents

The chemical reactivity of this compound towards oxidation and reduction is influenced by the interplay of its three key functional components: the thiazole ring, the difluoromethyl group at the C-4 position, and the ethyl carboxylate group at the C-5 position. While specific literature on the oxidation and reduction of this exact molecule is not extensively detailed, the reactivity can be predicted based on the known chemical behavior of thiazole derivatives and compounds containing difluoromethyl and ester functionalities.

Oxidation Pathways:

The thiazole ring itself is generally resistant to oxidation under mild conditions. However, the sulfur atom in the thiazole ring can be susceptible to oxidation under stronger oxidizing conditions, potentially forming a non-aromatic sulfoxide (B87167) or sulfone. For instance, treatment with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) can lead to the oxidation of the sulfur atom. wikipedia.orgwikipedia.org The nitrogen atom of the thiazole ring can also undergo oxidation to form a thiazole N-oxide, which can influence the regioselectivity of subsequent reactions. wikipedia.org

The difluoromethyl group is generally stable towards common oxidizing agents. However, under specific and harsh oxidative conditions, transformation of the CF2H group could potentially occur, although this is not a common pathway. researchgate.net

The ethyl carboxylate group is generally inert to oxidation, though extreme conditions could lead to degradation of the ester.

Reduction Pathways:

The thiazole ring exhibits good stability towards catalytic hydrogenation with platinum and other metal reductions in acidic media. pharmaguideline.com However, reduction with Raney Nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com Thiazolium salts, formed by N-alkylation of the thiazole ring, can be reduced by sodium borohydride (B1222165) to yield dihydrothiazoline or tetrahydrothiazolidine derivatives.

The ethyl carboxylate group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH4). Milder reducing agents like sodium borohydride are typically not strong enough to reduce esters. acs.orgorganic-chemistry.orgyoutube.com This transformation would yield [4-(difluoromethyl)thiazol-5-yl]methanol.

The difluoromethyl group is highly stable and generally resistant to chemical reduction. Specific and potent reducing conditions would be required to achieve any transformation of this group, which may also affect other parts of the molecule. ccspublishing.org.cn

| Functional Group | Oxidizing Agent/Conditions | Potential Product(s) | Reducing Agent/Conditions | Potential Product(s) |

| Thiazole Ring (Sulfur) | Peroxy acids (e.g., mCPBA) | Thiazole S-oxide, Thiazole S,S-dioxide | Raney Nickel | Ring cleavage and desulfurization products |

| Thiazole Ring (Nitrogen) | Peroxy acids (e.g., mCPBA), Hypofluorous acid | Thiazole N-oxide | - | - |

| Ethyl Carboxylate | - | Generally inert | Lithium aluminum hydride (LiAlH4) | [4-(difluoromethyl)thiazol-5-yl]methanol |

| Difluoromethyl Group | Generally inert | - | Generally inert | - |

Metal-Catalyzed Cross-Coupling Reactions for C-2 and C-4 Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. For this compound, the C-2 and C-4 positions are potential sites for the introduction of new carbon-carbon or carbon-heteroatom bonds. The electronic nature of the existing substituents—the electron-withdrawing difluoromethyl and ethyl carboxylate groups—will significantly influence the reactivity of the different positions on the thiazole ring.

Functionalization at the C-2 Position:

The C-2 position of the thiazole ring is often the most acidic and can be readily deprotonated to participate in cross-coupling reactions. nih.gov Direct C-H activation at the C-2 position is a common strategy for functionalization.

Suzuki-Miyaura Coupling: To achieve Suzuki-Miyaura coupling at the C-2 position, a common approach involves the initial halogenation (e.g., bromination or iodination) of the C-2 position, followed by a palladium-catalyzed reaction with a boronic acid or ester. cdnsciencepub.comrsc.orgnih.gov

Stille Coupling: Similar to the Suzuki coupling, a 2-halo-thiazole derivative can be coupled with an organostannane reagent in the presence of a palladium catalyst.

Heck Coupling: A 2-halo-thiazole can react with an alkene in the presence of a palladium catalyst and a base to form a C-2 substituted alkene. organic-chemistry.org

Sonogashira Coupling: The coupling of a 2-halo-thiazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, can introduce an alkynyl group at the C-2 position. beilstein-journals.orgnih.govrsc.org

Functionalization at the C-4 Position:

Direct functionalization at the C-4 position is more challenging due to the presence of the difluoromethyl group. However, if a suitable leaving group were present at the C-4 position, cross-coupling reactions could be envisioned. C-H activation at C-4 is less common than at C-2 or C-5 but can be achieved under specific catalytic conditions. wordpress.com Given that the C-4 position is already substituted, functionalization would likely require a precursor where the difluoromethyl group is introduced via a cross-coupling reaction or a different synthetic route.

The electron-withdrawing nature of both the difluoromethyl and ethyl carboxylate groups deactivates the thiazole ring towards electrophilic aromatic substitution, but can enhance its reactivity in nucleophilic aromatic substitution and certain metal-catalyzed reactions.

| Reaction Type | Position | Required Precursor | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | C-2 | 2-Halo-4-(difluoromethyl)thiazole-5-carboxylate | Aryl/vinyl boronic acid, Pd catalyst, base | 2-Aryl/vinyl-4-(difluoromethyl)thiazole-5-carboxylate |

| Stille Coupling | C-2 | 2-Halo-4-(difluoromethyl)thiazole-5-carboxylate | Organostannane, Pd catalyst | 2-Substituted-4-(difluoromethyl)thiazole-5-carboxylate |

| Heck Coupling | C-2 | 2-Halo-4-(difluoromethyl)thiazole-5-carboxylate | Alkene, Pd catalyst, base | 2-Alkenyl-4-(difluoromethyl)thiazole-5-carboxylate |

| Sonogashira Coupling | C-2 | 2-Halo-4-(difluoromethyl)thiazole-5-carboxylate | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-4-(difluoromethyl)thiazole-5-carboxylate |

| Direct C-H Arylation | C-2 | This compound | Aryl halide, Pd or Ni catalyst, base/ligand | 2-Aryl-4-(difluoromethyl)thiazole-5-carboxylate |

Structure Activity Relationship Sar and Rational Derivative Design

Systematic Modification of Substituents on the Thiazole (B1198619) Ring and Its Impact on Bioactivity

The biological profile of thiazole derivatives can be precisely tuned by modifying the substituents at the C-2, C-4, and C-5 positions of the heterocyclic ring. globalresearchonline.net These modifications alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

Influence of C-2 Substituents (e.g., Halogens, Aryl, Heteroaryl, Hydrazone)

The C-2 position of the thiazole ring is a critical site for modification, and the nature of the substituent here can dramatically influence bioactivity. nih.gov

Aryl and Heteroaryl Groups: The introduction of aryl groups, such as a phenyl ring, at the C-2 position is a common strategy. The substitution pattern on this aryl ring is crucial; for instance, in some series, compounds with a 2-chlorophenyl group have shown significant anticancer activity. mdpi.com Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -NO2) on a C-2 phenyl ring can modulate activity, although the specific impact varies depending on the biological target. mdpi.com Heteroaryl groups, like pyridine, are also utilized to explore additional binding interactions, such as hydrogen bonding, which can enhance potency. ijper.org

Hydrazone Moiety: Incorporating a hydrazone linkage (-NH-N=CH-) at the C-2 position creates a versatile scaffold that has demonstrated significant potential. tandfonline.comnih.gov Thiazole-hydrazone derivatives have been investigated for a wide range of biological effects, including antimicrobial and anticancer activities. urfu.runih.gov The moiety attached to the hydrazone can be varied extensively, from simple alkyl or aryl groups to complex heterocyclic systems, allowing for fine-tuning of the molecule's properties. tandfonline.comtandfonline.com Studies have shown that the biological activity of these compounds is significantly influenced by the nature of the group attached to the hydrazone. nih.gov

The following table summarizes the impact of various C-2 substituents on the antimicrobial activity of a series of thiazole derivatives.

| C-2 Substituent | General Impact on Antimicrobial Activity | Reference |

| Phenyl | Moderate to high activity, dependent on further substitution. | kau.edu.sa |

| 4-Fluorophenyl | Often leads to maximum activity within a series, showing broad-spectrum potential. | kau.edu.sa |

| 4-Methylphenyl | Can result in a significant reduction in activity compared to unsubstituted phenyl. | kau.edu.sa |

| Amide-linked Phenyl | Good activity has been observed, potentially due to additional binding interactions. | nih.gov |

Role of the Difluoromethyl Group at C-4: Electronic and Steric Effects

The difluoromethyl (CHF2) group at the C-4 position is a key feature that imparts unique physicochemical properties to the molecule. While often used as a bioisostere for hydroxyl, thiol, or methyl groups, the CHF2 group possesses a distinct combination of properties that are highly valuable in drug design. researchgate.netresearchgate.neth1.co

Electronic Effects: The two fluorine atoms make the CHF2 group a potent electron-withdrawing group. mdpi.com This electronic pull influences the reactivity and electron distribution of the entire thiazole ring, which can be critical for binding to target enzymes or receptors. globalresearchonline.net This effect is similar to the more commonly used trifluoromethyl (CF3) group. The presence of such strong electron-withdrawing groups has been found to be crucial for the activity of some heterocyclic compounds. ymerdigital.com

Metabolic Stability and Lipophilicity: Fluorinated groups like CHF2 are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com The CHF2 group also increases lipophilicity, which can improve a molecule's ability to cross cell membranes. nih.govacs.org However, its effect on lipophilicity is nuanced; it is generally less lipophilic than a CF3 group and can act as a "lipophilic hydrogen bond donor," a rare and valuable property in drug design. researchgate.neth1.co This allows it to pass through lipid membranes while still being able to form crucial hydrogen bonds with a target protein. acs.orgnih.gov

Variation of the Ester/Carboxylate Group at C-5 and Its Contribution to Activity

The ethyl carboxylate group at the C-5 position is another key site for modification that significantly affects the molecule's pharmacokinetic and pharmacodynamic properties.

Ester to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can alter the compound's solubility, polarity, and ability to form ionic interactions or hydrogen bonds with a biological target. This transformation is often a key step in creating a more active or selective compound.

Ester to Amide: Converting the C-5 ester to a carboxamide introduces a new hydrogen bond donor and acceptor, which can lead to different or improved binding interactions. For example, studies on related thiazole structures have shown that converting the C-5 ester to an amide can increase potency. mdpi.com

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific biological target. The thiazole ring itself is a planar, aromatic structure that imparts a degree of rigidity to the molecule. globalresearchonline.net However, the substituents at the C-2, C-4, and C-5 positions can rotate around their single bonds, allowing the molecule to adopt various conformations.

The incorporation of the CHF2 group can exert specific conformational effects. nih.gov Furthermore, the nature of the C-2 substituent, especially if it is a bulky aryl or heteroaryl group, will significantly influence the molecule's preferred spatial arrangement. Computational studies, such as molecular mechanics and density functional theory (DFT), are often used to predict the lowest energy (most stable) conformers of these molecules. Understanding which conformation is the "bioactive" one—the shape the molecule adopts when it binds to its target—is a key goal of rational drug design. The rigidity of the thiazole scaffold can reduce the conformational freedom of the molecule, which can lead to higher binding affinities by minimizing the entropic penalty of binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new, yet-to-be-synthesized derivatives, thereby saving time and resources in the drug discovery process.

For thiazole derivatives, both 2D and 3D-QSAR models have been developed. researchgate.netlaccei.org

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. researchgate.net Studies on thiazoles have shown that descriptors related to molecular connectivity and shape are often key parameters for determining antimicrobial activity. researchgate.net

3D-QSAR: These models take the 3D structure of the molecules into account, using descriptors that describe the steric and electrostatic fields around the molecule. For thiazole derivatives, 3D-QSAR studies have revealed that electrostatic effects often play a dominant role in determining binding affinities, highlighting the importance of features like the electron-withdrawing CHF2 group and polar groups at the C-2 and C-5 positions. researchgate.net

A typical QSAR study involves selecting a set of molecules with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. researchgate.net The validity and predictive power of these models are rigorously tested using internal and external validation techniques.

The table below lists common descriptor types used in QSAR models for thiazole derivatives and their general significance.

| Descriptor Class | Examples | Significance for Bioactivity | Reference |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the molecule's ability to participate in electrostatic interactions, which is crucial for receptor binding. | researchgate.net |

| Steric/Topological | Molecular weight, Molar refractivity, Kier's shape indices | Relates to the size and shape of the molecule, determining how well it fits into a binding site. | researchgate.net |

| Physicochemical | LogP (lipophilicity), Polar surface area (PSA) | Influences the molecule's solubility, membrane permeability, and overall pharmacokinetic properties. | |

| Van der Waals | Van der Waals surface area and volume | Pertains to non-polar interactions and the overall bulk of the molecule. | nih.gov |

Rational Design Principles for Enhanced Bioactivity and Selectivity

The insights gained from SAR, conformational analysis, and QSAR studies provide a foundation for the rational design of new derivatives with improved therapeutic profiles. The goal is to enhance bioactivity against the desired target while minimizing effects on other targets to improve selectivity and reduce potential side effects.

Key design strategies for Ethyl 4-(difluoromethyl)thiazole-5-carboxylate derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The core thiazole ring can be considered a stable scaffold. globalresearchonline.net The CHF2 group is itself a valuable bioisostere for other functional groups like hydroxyl or thiol moieties. h1.conih.gov Designers can rationally swap functional groups to improve properties; for example, replacing a metabolically liable methyl group with a stable CHF2 group.

Exploiting Target-Specific Interactions: By analyzing the structure of the biological target (if known), designers can modify the substituents to form specific, favorable interactions. For example, if a binding pocket has a region that can accept a hydrogen bond, the C-5 ester might be converted to an amide. If there is a hydrophobic pocket, the C-2 aryl group might be modified with lipophilic substituents.

Structure-Based and Ligand-Based Design: When the 3D structure of the target is known, molecular docking can be used to predict how newly designed molecules will bind. This structure-based approach is highly powerful. In the absence of a target structure, a ligand-based approach uses the information from active molecules and QSAR models to build a pharmacophore model—a 3D map of the essential features required for activity. researchgate.netresearchgate.net New molecules are then designed to fit this pharmacophore.

Optimizing ADME Properties: Rational design is not just about improving potency but also about ensuring the molecule has good drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Modifications, such as the introduction of the CHF2 group or tuning the C-5 carboxylate, are often made to improve metabolic stability, membrane permeability, and solubility. mdpi.comnih.gov

Through the systematic application of these principles, medicinal chemists can navigate the complex landscape of structure-activity relationships to develop novel this compound derivatives that are both highly potent and selective, paving the way for new and improved therapies.

An article on the advanced spectroscopic characterization of this compound cannot be generated at this time. Extensive searches for specific experimental data for this compound have not yielded the necessary information required to accurately and thoroughly populate the requested sections and subsections.

The provided search results contain spectroscopic and crystallographic data for structurally related compounds, such as the trifluoromethyl analogue (Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate), but not for the specific difluoromethyl compound requested. Adhering to the strict instructions to focus solely on this compound and to ensure scientific accuracy, the article cannot be written without reliable, published data on its NMR and X-ray diffraction characteristics.

To fulfill the user's request, detailed research findings including NMR chemical shifts, coupling constants, torsional angles, and descriptions of intermolecular interactions specific to this compound are required. As this information is not available in the provided search results, generating the article would lead to speculation or the inclusion of incorrect data, which would violate the core requirements of the request.

Advanced Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Supramolecular Assembly and Polymorphism

Supramolecular assembly, the organization of molecules into well-defined structures through non-covalent interactions, and polymorphism, the ability of a compound to crystallize in multiple forms, are critical aspects that influence the physicochemical properties of a substance. For Ethyl 4-(difluoromethyl)thiazole-5-carboxylate, while specific crystallographic data is not extensively detailed in the public domain, the molecular structure allows for predictions of its supramolecular behavior based on the analysis of related thiazole-containing compounds.

The molecule possesses several sites capable of engaging in intermolecular interactions. The fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. The thiazole (B1198619) ring, with its sulfur and nitrogen heteroatoms and π-electron system, can participate in various interactions. The ester functional group provides a hydrogen bond acceptor site at the carbonyl oxygen and the ether oxygen.

In the crystal lattice of similar thiazole derivatives, interactions such as weak C—H⋯O and C—H⋯S hydrogen bonds, as well as C—H⋯π interactions, have been observed. researchgate.net For instance, in the crystal structure of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole and phenyl rings are nearly coplanar, but no significant intermolecular hydrogen bonding is reported. nih.gov In other complex heterocyclic systems containing a thiazole moiety, short intermolecular contacts between sulfur and nitrogen atoms (S⋯N) suggest interactions between the sulfur atom and the π-system of an adjacent ring. researchgate.net Furthermore, halogen-π interactions have been shown to drive the formation of one-dimensional, homochiral supramolecular assemblies in the crystalline phase of some brominated thiazolo[3,2-a]pyrimidine-6-carboxylates. mdpi.com

Given these precedents, it is plausible that this compound forms supramolecular structures governed by a combination of dipole-dipole interactions, C—H···O hydrogen bonds involving the ester group, and potentially C—H···F interactions. The planarity of the thiazole ring could also facilitate π-π stacking interactions between adjacent molecules. The existence of different packing arrangements of these supramolecular synthons could lead to polymorphism, resulting in different crystalline forms with distinct thermal and physical properties.

Table 1: Potential Intermolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Potential Role in Assembly |

|---|---|---|

| C-H and Carbonyl Oxygen (C=O) | Hydrogen Bonding (C-H···O) | Formation of chains or dimers. |

| Difluoromethyl (CHF₂) and Heteroatoms | Weak Hydrogen Bonding (C-H···N/S) | Directional control of packing. |

| Thiazole Rings | π-π Stacking | Stabilization of layered structures. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is an indispensable tool for identifying the functional groups present within a molecule. For this compound, these methods provide a detailed fingerprint based on the characteristic vibrational frequencies of its constituent bonds.

The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the highly polar functional groups. The carboxylate group gives rise to two particularly intense peaks: an asymmetric stretching vibration and a symmetric stretching vibration of the -CO₂⁻ moiety, typically found in the regions of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com The C=O stretching vibration of the ethyl ester is one of the most prominent features, expected to appear in the range of 1730-1700 cm⁻¹. The C-O stretching vibrations associated with the ester linkage will produce strong bands between 1300 and 1100 cm⁻¹.

The difluoromethyl group will exhibit characteristic C-F stretching vibrations, which are typically strong and found in the 1100-1000 cm⁻¹ region. The vibrations of the thiazole ring involve a complex combination of C=N, C=C, and C-S stretching, as well as ring breathing modes, which appear in the 1650-1400 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group are expected in the 3000-2850 cm⁻¹ range. The coupling of thermogravimetric analysis with FTIR (TG-FTIR) on similar ethyl ester compounds has confirmed the release of species like ethanol (B145695) and carbon dioxide during thermal decomposition by identifying their characteristic vibrational bands. mdpi.com

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| C-H (Ethyl) | Stretching | 2980 - 2850 | Medium |

| C=O (Ester) | Stretching | 1730 - 1700 | Strong |

| C=N / C=C (Thiazole Ring) | Stretching | 1650 - 1450 | Medium-Strong |

| C-O (Ester) | Stretching | 1300 - 1100 | Strong |

| C-F (Difluoromethyl) | Stretching | 1100 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula: C₇H₇F₂NO₂S), HRMS provides an exact mass measurement, which serves as a definitive confirmation of its chemical formula. The theoretical monoisotopic mass can be calculated with precision, and experimental HRMS data should match this value within a few parts per million (ppm).

Beyond exact mass determination, HRMS coupled with fragmentation techniques (MS/MS) elucidates the molecular structure by analyzing the pathways through which the molecule breaks apart. The fragmentation of this compound is expected to initiate at the labile ester group. A common fragmentation pattern for ethyl esters involves the loss of an ethoxy radical (•OCH₂CH₃) or the neutral loss of ethene (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available, though the former is more likely in this structure.

Analysis of similar heterocyclic ethyl carboxylates shows that fragmentation is often initiated by the elimination of an ethanol molecule or an ethoxy group, followed by the sequential loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). researchgate.net For the title compound, a primary fragmentation pathway would likely involve the loss of the ethoxy group (mass 45.03) to form a stable acylium ion. This acylium ion could then undergo further fragmentation, such as the loss of a CO molecule (mass 28.00).

Table 3: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₇H₇F₂NO₂S]⁺• | 207.0165 | Molecular Ion |

| [M - C₂H₅O]⁺ | [C₅H₂F₂NOS]⁺ | 161.9821 | Loss of ethoxy radical |

| [M - C₂H₅O - CO]⁺ | [C₄H₂F₂NS]⁺ | 133.9875 | Subsequent loss of carbon monoxide |

Computational and Theoretical Investigations

In Silico Prediction of Potential Biological Targets and Binding Modes through Molecular Docking

As of the latest available scientific literature, specific in silico studies, including molecular docking, to predict the potential biological targets and binding modes of Ethyl 4-(difluoromethyl)thiazole-5-carboxylate have not been reported. While the thiazole (B1198619) scaffold is a common feature in many computationally evaluated molecules, research explicitly detailing the molecular docking of this particular compound is not present in the public domain.

The broader class of thiazole derivatives has been the subject of numerous computational investigations to elucidate their potential as therapeutic agents. These studies often employ molecular docking to predict the binding affinities and interaction patterns of various substituted thiazoles with a range of biological targets. These targets include enzymes such as cyclooxygenases (COX), protein kinases like epidermal growth factor receptor (EGFR) kinase, and viral proteins associated with SARS-CoV-2. However, the specific difluoromethyl and ethyl carboxylate substitutions at the 4 and 5 positions of the thiazole ring, respectively, would uniquely influence the compound's steric and electronic properties, making direct extrapolation of findings from other derivatives scientifically unsound.

Without dedicated molecular docking studies for this compound, any discussion of its potential biological targets or specific binding modes would be purely speculative. Future computational research is required to identify and characterize the likely protein partners for this compound and to understand the molecular interactions that would govern its biological activity. Such studies would involve docking the compound into the active sites of a panel of known drug targets to calculate binding energies and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Until such research is published, a data-driven account of the in silico predictions for this compound remains unavailable.

Preclinical Biological Activity Research and Mechanistic Studies

Antimicrobial and Antifungal Efficacy

No studies were found that evaluated the antimicrobial or antifungal efficacy of Ethyl 4-(difluoromethyl)thiazole-5-carboxylate.

Activity Spectrum against Clinically Relevant Bacterial and Fungal Strains

There is no available data on the activity spectrum of this compound against clinically relevant bacterial and fungal strains such as Gram-positive bacteria, Gram-negative bacteria, Valsa mali, Candida albicans, or Mycobacterium tuberculosis.

Proposed Mechanisms of Action

No information exists in the reviewed literature regarding the proposed mechanisms of antimicrobial or antifungal action for this compound, such as the disruption of microbial cell membranes, inhibition of metabolic pathways, or DNA gyrase inhibition.

Antineoplastic and Antiproliferative Investigations

Research on the antineoplastic and antiproliferative effects of this compound has not been reported in the available scientific literature.

Efficacy in Diverse Cancer Cell Lines

There are no published findings on the efficacy of this compound in cancer cell lines, including HepG2, HCT-116, HT-29, A549, Hela, or SHSY-5Y.

Identification and Validation of Molecular Targets

Molecular targets for this compound, such as protein kinases like CK2 or IMP Dehydrogenase, have not been identified or validated in any available studies.

Inhibition of Key Cellular Signaling Pathways

There is no information available regarding the ability of this compound to inhibit key cellular signaling pathways.

Agrochemical Potential: Insecticidal and Herbicidal Activities

The thiazole (B1198619) moiety is a component of numerous pesticides and pharmaceuticals. researchgate.net Research into fluorinated ethyl thiazole-5-carboxylate derivatives indicates significant potential for agrochemical applications, particularly in herbicidal and fungicidal contexts.

Efficacy Against Agricultural Pests and Pathogens (e.g., Potato Leafhopper, Tomato Late Blight)

While specific efficacy data for this compound against pests like the potato leafhopper or pathogens such as Phytophthora infestans (tomato late blight) is not detailed in available literature, studies on analogous compounds provide strong indications of its potential. Research on a series of ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates revealed notable herbicidal and fungicidal properties.

The presence of a fluorinated alkyl group on the thiazole ring was shown to be beneficial for herbicidal activity. researchgate.net Compared to non-fluorinated versions, trifluoromethyl-bearing compounds demonstrated significantly higher inhibition rates against several common agricultural weeds. researchgate.net This suggests that the difluoromethyl group in this compound could confer similar or potent herbicidal effects.

In terms of fungicidal action, certain trifluoromethyl-containing analogues showed strong activity against the pathogen Pseudoperonospora cubensis, which causes downy mildew. researchgate.net This highlights the potential of fluorinated thiazole-5-carboxylates to combat fungal diseases in plants.

| Compound Analogue Type | Target Organism | Activity |

| Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate derivative | Capsella bursa-pastoris (Shepherd's-purse) | 70-100% inhibition |

| Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate derivative | Amaranthus retroflexus (Redroot pigweed) | 70-100% inhibition |

| Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate derivative | Eclipta prostrata (False daisy) | 70-100% inhibition |

| Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate derivative | Pseudoperonospora cubensis | >80% inhibition |

Table 1: Agrochemical activity of analogous Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate derivatives. researchgate.net

Mechanistic Insights into Agrochemical Action

The agrochemical activity of thiazole derivatives is often linked to the inhibition of specific essential enzymes in the target pest or pathogen. For fungicides, a key target is the enzyme succinate (B1194679) dehydrogenase (SDH), which is crucial for cellular respiration. A series of novel thiazole carboxamides were rationally designed as SDH inhibitors, with some derivatives showing excellent enzymatic inhibition and potent fungicidal activity against pathogens like Rhizoctonia cerealis and Sclerotinia sclerotiorum. sci-hub.box

Another potential mechanism for herbicidal action is the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO). Thiazole-containing compounds have been investigated as safeners for crops against PPO-inhibiting herbicides, indicating an interaction between the thiazole scaffold and this enzymatic pathway. nih.gov

Other Investigated Preclinical Bioactivities and Their Mechanisms

Beyond agrochemical applications, the thiazole-5-carboxylate scaffold has been explored for a variety of therapeutic uses, leveraging its ability to interact with key enzymes and receptors involved in human disease.

Enzyme Inhibition Assays (e.g., Aldose Reductase, α-Glucosidase, COX-2, PTP1B)

Cyclooxygenase-2 (COX-2) Inhibition: The COX enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives have shown promise as selective COX-2 inhibitors. A study of 2-(3-methoxyphenyl)-4-methyl-N-(aryl)thiazole-5-carboxamide derivatives, which are structurally similar to this compound, demonstrated potent and selective inhibition of the COX-2 isozyme over COX-1. nih.govacs.org This selectivity is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition. The potency of these compounds, with IC₅₀ values in the sub-micromolar range, underscores the potential of the thiazole-5-carboxamide (B1230067)/carboxylate scaffold in this area. nih.gov

| Compound Analogue | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 2a (thiazole carboxamide) | COX-1 | 2.65 | 2.766 |

| 2a (thiazole carboxamide) | COX-2 | 0.958 | |

| 2b (thiazole carboxamide) | COX-1 | 0.239 | 1.251 |

| 2b (thiazole carboxamide) | COX-2 | 0.191 | |

| Celecoxib (Reference) | COX-1 | 0.05 | 23.8 |

| Celecoxib (Reference) | COX-2 | 0.002 |

Table 2: COX inhibition data for representative thiazole-5-carboxamide analogues. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Thiazole-derived compounds have been recognized as potential PTP1B inhibitors. nih.gov The thiazole ring is thought to interact favorably with the polar active site of the enzyme. Rational design incorporating thiazole and methyl salicylate (B1505791) moieties has led to the development of novel PTP1B inhibitors with potential anticancer applications, as PTP1B is also implicated in breast cancer progression. nih.gov

Aldose Reductase and α-Glucosidase Inhibition: While various heterocyclic compounds are known to inhibit aldose reductase and α-glucosidase, which are targets for managing diabetic complications and type 2 diabetes, respectively, specific inhibitory data for this compound or its immediate analogues are not prominently featured in the reviewed literature.

Receptor Antagonism/Agonism Studies (e.g., Adenosine (B11128) A1 Receptor, mGluR5)

Adenosine A1 Receptor Antagonism: The thiazole core has been identified as a novel scaffold for adenosine receptor antagonists. nih.govresearchgate.net Adenosine receptors, particularly the A1 subtype, are involved in regulating cardiovascular and neuronal functions. Structure-activity relationship studies of aminothiazole derivatives have led to the development of potent and selective antagonists for human adenosine receptors, indicating that the thiazole ring system is a viable template for designing ligands that modulate this G-protein coupled receptor family. researchgate.netnih.gov

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism: Modulation of mGluR5 is a strategy for treating various central nervous system disorders. The potential for thiazole-containing compounds to act on this receptor is demonstrated by the development of potent and selective mGluR5 antagonists like 3-[(2-methyl-1,3-thiazol-4yl)-ethynyl]-pyridine (MTEP). nih.gov This compound and its analogues exhibit low nanomolar to subnanomolar activity, confirming that the thiazole moiety can be incorporated into highly effective CNS-active agents. nih.gov

Mechanistic Elucidation of Bioactivity: Integration of In Vitro, Cellular, and Biochemical Studies

The elucidation of the biological activities of novel compounds like this compound relies on an integrated approach combining multiple levels of investigation. The journey from identifying a potential bioactivity to understanding its molecular mechanism involves a progression from broad screening to highly specific biochemical assays.

For instance, the potential agrochemical properties are first suggested by in vivo screenings, such as whole-plant assays that measure herbicidal effects or fungicidal assays on infected leaves. researchgate.net Once an effect is confirmed, the mechanism is probed using in vitro biochemical studies. This involves testing the compound's ability to inhibit specific enzymes crucial for the pathogen's survival, such as succinate dehydrogenase. sci-hub.box Transcriptomic analysis can further validate the target by showing that treatment with the compound leads to the down-regulation of genes associated with the target enzyme and its metabolic pathway. sci-hub.box

Similarly, in the context of therapeutic potential, a compound's anti-inflammatory properties might be initially observed in cellular assays. The specific mechanism is then clarified through in vitro enzyme inhibition assays, such as those for COX-1 and COX-2, which can quantify the compound's potency (IC₅₀) and selectivity. nih.govacs.org For receptor-mediated effects, radioligand binding assays are used to determine the affinity (Ki) of the compound for specific receptor subtypes, such as adenosine receptors, which is then complemented by functional assays that measure the downstream signaling effects, like changes in cyclic AMP levels. nih.gov This multi-faceted approach, integrating whole-organism, cellular, and biochemical studies, is essential for building a comprehensive profile of a compound's mechanism of action.

Future Research Directions and Outlook

Development of Novel Synthetic Routes for Improved Efficiency, Atom Economy, and Sustainability

The efficient incorporation of the difluoromethyl group into the thiazole (B1198619) ring remains a key area for future research. While classical methods like the Hantzsch thiazole synthesis provide a foundational approach, there is a need for more advanced synthetic strategies that offer higher yields, greater functional group tolerance, and improved sustainability. acs.orgnih.gov Future efforts should focus on:

Late-Stage Difluoromethylation: Developing methods to introduce the CHF2 group at a later stage of the synthesis would provide rapid access to a diverse range of analogs from common intermediates, facilitating structure-activity relationship (SAR) studies.

Catalytic Methods: The use of transition-metal catalysis could offer novel, more efficient pathways to construct the difluoromethyl-thiazole core.

Eco-Friendly Approaches: Research into greener synthetic routes, utilizing less hazardous reagents and solvents and minimizing waste, is crucial for sustainable industrial production. nih.gov The development of one-pot reactions and the use of eco-friendly catalysts are promising avenues. researchgate.net

Advanced Structure-Activity Relationship Studies and Targeted Analog Design for Specific Biological Targets

Future research must systematically explore the structure-activity relationships (SAR) to unlock the full potential of difluoromethyl-thiazole carboxylates. The difluoromethyl group offers a distinct electronic and steric profile compared to methyl or trifluoromethyl groups, and its impact on biological activity requires thorough investigation. acs.org For instance, in the development of Polθ ATPase inhibitors, a gem-difluoromethyl analog maintained cellular potency while improving metabolic stability and pharmacokinetic properties compared to its trifluoromethyl counterpart. acs.org

Key areas for SAR exploration include:

Systematic Modification: Synthesizing a library of analogs by modifying the ester group, the substituents at the 2-position of the thiazole ring, and exploring alternative fluorinated motifs.

Bioisosteric Replacements: Investigating the replacement of the difluoromethyl group with other bioisosteres to understand its specific contribution to target binding and pharmacokinetic properties.

Quantitative SAR (QSAR): Employing QSAR models to correlate physicochemical properties with biological activity, enabling the prediction of potency for newly designed analogs and guiding synthetic efforts. nih.govptfarm.pl

Integration of High-Throughput Screening and Multi-Omics Data in Biological Activity Research

To efficiently explore the vast biological potential of difluoromethyl-thiazole carboxylates, high-throughput screening (HTS) technologies are indispensable. ewadirect.com HTS allows for the rapid testing of large compound libraries against a multitude of biological targets, accelerating the identification of lead compounds for new therapeutic or agrochemical applications.

Future research should leverage:

Target-Based Screening: Screening compound libraries against specific enzymes or receptors implicated in diseases like cancer, diabetes, or microbial infections.

Phenotypic Screening: Assessing the effects of compounds on whole cells or organisms to identify novel mechanisms of action without prior knowledge of the specific target.

Multi-Omics Approaches: Integrating data from genomics, proteomics, and metabolomics to elucidate the mechanisms of action of active compounds and identify potential biomarkers for efficacy or toxicity.

Exploration of New Therapeutic Areas and Agrochemical Applications for Difluoromethyl-Thiazole Carboxylates

The thiazole scaffold is a well-established privileged structure in drug discovery, found in anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. mdpi.comnih.govglobalresearchonline.net The incorporation of a difluoromethyl group can enhance properties like metabolic stability and bioavailability, making these compounds attractive for development in various fields. acs.org

Potential Therapeutic Applications:

Oncology: Thiazole derivatives have shown promise as inhibitors of key cancer targets like EGFR, BRAF V600E, and Bcl-2. nih.govmdpi.com The unique properties of the CHF2 group could be exploited to design next-generation kinase inhibitors with improved selectivity and resistance profiles.

Infectious Diseases: Given the prevalence of thiazoles in antibiotics and the urgent need for new antimicrobial agents, difluoromethyl-thiazole carboxylates represent a promising area for developing novel antibacterial and antifungal compounds. mdpi.comnih.gov

Metabolic Diseases: Fluorinated thiazole derivatives have been investigated for their potential in managing diabetes, for example, by inhibiting enzymes like α-amylase. acs.orgacs.org

Potential Agrochemical Applications:

Fungicides: Difluoromethyl-containing pyrazole carboxamides with a thiazole moiety have demonstrated potent activity as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial class of fungicides. researchgate.netacs.org Further exploration in this area is highly warranted.

Insecticides and Herbicides: The broader class of fluorinated agrochemicals includes numerous successful insecticides and herbicides. ccspublishing.org.cn The difluoromethyl-thiazole scaffold could be explored for novel modes of action against various agricultural pests and weeds. researchgate.net

Enhanced Computational-Experimental Synergy for Rational Design of Bioactive Molecules

The integration of computational chemistry with experimental synthesis and biological testing creates a powerful feedback loop for the rational design of new molecules. nih.gov Molecular docking and molecular dynamics simulations can predict how difluoromethyl-thiazole carboxylates bind to target proteins, providing insights that guide the design of more potent and selective analogs. acs.orgresearchgate.net

Future strategies should emphasize:

In Silico Screening: Using high-throughput virtual screening to computationally assess large virtual libraries of difluoromethyl-thiazole derivatives against known protein targets, prioritizing the most promising candidates for synthesis. ewadirect.com

Predictive Modeling: Developing robust computational models to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, helping to identify and eliminate compounds with unfavorable properties early in the discovery process.

Mechanism of Action Studies: Employing computational methods to elucidate the molecular interactions between lead compounds and their biological targets, thereby supporting mechanism-of-action studies and providing a basis for further optimization. nih.gov

Challenges and Opportunities in the Development of Thiazole-Based Lead Compounds

The development of thiazole-based compounds, particularly fluorinated ones, presents both significant opportunities and notable challenges.

Opportunities:

Chemical Diversity: The thiazole ring is a versatile scaffold that can be readily functionalized, providing access to a vast chemical space for drug discovery. nbinno.comwisdomlib.organalis.com.my

Property Modulation: The introduction of a difluoromethyl group is a proven strategy for fine-tuning key drug-like properties, including potency, metabolic stability, and lipophilicity, which can translate into improved clinical or field performance. acs.orgacs.orgnih.gov

Addressing Unmet Needs: The broad biological activity of thiazoles offers the potential to develop novel treatments for diseases with limited therapeutic options and new solutions for pest and disease control in agriculture. nih.govnbinno.com

Challenges:

Synthetic Complexity: The development of efficient and scalable synthetic routes for specifically substituted difluoromethyl-thiazoles can be challenging and resource-intensive.

Environmental Persistence: For agrochemical applications, the environmental fate of fluorinated molecules is a critical consideration. Research must address the potential for persistence and bioaccumulation, ensuring that new compounds degrade into benign products. st-andrews.ac.uk

Resistance Mechanisms: In both medicine and agriculture, the emergence of resistance to new agents is an ever-present challenge. Understanding and designing compounds that can overcome existing resistance mechanisms is crucial for long-term efficacy.

Toxicity and Off-Target Effects: As with any chemical agent, ensuring a high degree of selectivity for the intended target and minimizing off-target toxicity is a primary challenge that must be addressed through rigorous preclinical and environmental safety testing.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(difluoromethyl)thiazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

- Condensation : Reacting a difluoromethyl ketone precursor with a thioamide derivative under halogenation conditions (e.g., using NBS or Br₂) to form the thiazole ring .

- Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution, often employing ethanol and acid catalysts (e.g., H₂SO₄) under reflux . Key reagents and conditions (e.g., solvent polarity, temperature) are critical to minimize side reactions like hydrolysis of the ester group.

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on:

- NMR Spectroscopy : ¹H NMR for difluoromethyl (-CF₂H) protons (δ ~5.5–6.5 ppm, split due to coupling with fluorine), ¹³C NMR for carbonyl (C=O, δ ~165 ppm), and ¹⁹F NMR for CF₂ groups (δ ~-110 to -120 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly for the thiazole ring and substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₈F₂NO₂S) .

Q. What spectroscopic techniques identify the ester functional group in this compound?

- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ .

- ¹³C NMR : Ester carbonyl resonance at δ ~165–175 ppm, with adjacent carbons (e.g., thiazole C4 and ethyl CH₂) showing distinct splitting patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates for cyclization steps .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can stabilize intermediates during thiazole formation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during esterification, while higher temperatures (80–100°C) accelerate cyclization .

- Purification : Use preparative HPLC or column chromatography to isolate high-purity product (>95%) .

Q. What computational strategies predict the biological activity of this compound?

- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., SIRT2 or kinases), focusing on hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the difluoromethyl group .

- QSAR Modeling : Descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors correlate with antimicrobial or anticancer activity .

- MD Simulations : Assess binding stability over time (e.g., 100 ns runs) to validate target engagement .

Q. How do structural modifications influence the biological activity of thiazole derivatives?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility .

- Phenyl vs. Alkyl Substituents : Aromatic groups at C4 improve π-π stacking with enzyme active sites, as seen in SIRT2 inhibitors .

Q. How can conflicting bioactivity data across studies be resolved?

- Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and controls .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logD and cytotoxicity) .

- Mechanistic Studies : Use knockout models or siRNA to confirm target specificity if off-target effects are suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.